molecular formula C8H10N4O7 B13422311 Nicorandil nitrate

Nicorandil nitrate

Cat. No.: B13422311
M. Wt: 274.19 g/mol
InChI Key: OJYHXYUKNSAUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicorandil nitrate is a vasodilatory drug used primarily for the treatment of angina pectoris. It possesses a dual mechanism of action, functioning both as a nitrate and as an ATP-sensitive potassium channel opener. This unique combination allows it to effectively dilate both coronary and peripheral blood vessels, reducing the workload on the heart and improving blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicorandil nitrate can be synthesized through a multi-step process starting from 2-aminoethanol. The amino group is first protected using phthalic anhydride, followed by nitration with a nitrating mixture. The resulting compound is then deprotected using hydrazine hydrate . Another method involves nitration of N-(2-hydroxyethyl)nicotinamide with nitric acid in the presence of acetic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves high-throughput methods such as preparative high-performance liquid chromatography (HPLC) to isolate and purify the compound. This method is efficient and capable of isolating various degradants formed during the production process .

Chemical Reactions Analysis

Types of Reactions

Nicorandil nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, acetic anhydride, and hydrazine hydrate. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include N-(2-hydroxyethyl)nicotinamide and nicotinamide/nicotinic acid, which are inactive metabolites of this compound .

Scientific Research Applications

Nicorandil nitrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study nitrate and potassium channel opener mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and vascular smooth muscle relaxation.

    Medicine: Primarily used in the treatment of chronic stable angina pectoris. .

    Industry: Utilized in the development of new vasodilatory drugs and formulations.

Mechanism of Action

Nicorandil nitrate exerts its effects through two main mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicorandil nitrate is unique due to its dual mechanism of action, combining nitrate properties with potassium channel opening. This dual action provides a more balanced vasodilatory effect compared to other nitrates, making it effective in both arterial and venous dilation .

Properties

Molecular Formula

C8H10N4O7

Molecular Weight

274.19 g/mol

IUPAC Name

nitric acid;2-(pyridine-3-carbonylamino)ethyl nitrate

InChI

InChI=1S/C8H9N3O4.HNO3/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;2-1(3)4/h1-3,6H,4-5H2,(H,10,12);(H,2,3,4)

InChI Key

OJYHXYUKNSAUCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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